REACTION_CXSMILES
|
[C:1]1([CH3:9])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[CH:2]=1.[OH:10]N1C(=O)C2=CC=CC=C2C1=O.[C:22]([OH:25])(=[O:24])[CH3:23]>>[CH3:9][C:1]1[CH:6]=[C:5]([CH:4]=[C:3]([CH3:8])[CH:2]=1)[CH:7]=[O:10].[CH3:9][C:1]1[CH:6]=[C:23]([CH:4]=[C:3]([CH3:8])[CH:2]=1)[C:22]([OH:25])=[O:24]
|
Name
|
Co(AA)2
|
Quantity
|
0.04 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Mn(AA)2
|
Quantity
|
0.005 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC(=C1)C)C)C
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC(=C1)C)C)C
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=O)C=C(C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 14% |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(=O)O)C=C(C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1([CH3:9])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[CH:2]=1.[OH:10]N1C(=O)C2=CC=CC=C2C1=O.[C:22]([OH:25])(=[O:24])[CH3:23]>>[CH3:9][C:1]1[CH:6]=[C:5]([CH:4]=[C:3]([CH3:8])[CH:2]=1)[CH:7]=[O:10].[CH3:9][C:1]1[CH:6]=[C:23]([CH:4]=[C:3]([CH3:8])[CH:2]=1)[C:22]([OH:25])=[O:24]
|
Name
|
Co(AA)2
|
Quantity
|
0.04 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Mn(AA)2
|
Quantity
|
0.005 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC(=C1)C)C)C
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC(=C1)C)C)C
|
Name
|
|
Quantity
|
1 mmol
|
Type
|
reactant
|
Smiles
|
ON1C(C=2C(C1=O)=CC=CC2)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=O)C=C(C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 14% |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(=O)O)C=C(C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |